2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-7-9(14(17)18)6-10-12(16)8-4-2-3-5-11(8)19-13(10)15-7/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPUNTDSZCGFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor compound such as ammonia or ammonium acetate . The reaction is often carried out in an aqueous medium with a phase transfer catalyst like tetrabutylammonium bromide and can be assisted by ohmic heating to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of phase transfer catalysts can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 68302-44-3
- Molecular Formula: C₁₄H₉NO₄
- Molecular Weight : 255.22 g/mol
- Structure: Features a chromeno[2,3-b]pyridine core with a methyl group at position 2 and a carboxylic acid moiety at position 3 .
- Solubility: Slightly soluble in chloroform, methanol, and DMSO, making it suitable for organic synthesis and pharmacological studies .
Comparison with Structurally Similar Chromeno[2,3-b]pyridine Derivatives
Amlexanox (2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid)
- CAS Number : 68302-57-8
- Molecular Formula : C₁₆H₁₄N₂O₄
- Key Differences: Substitutions: Amino group at position 2 and isopropyl group at position 7 (vs. methyl at position 2 in the target compound). Biological Activity: Amlexanox is a clinically approved anti-inflammatory and anti-allergic drug that inhibits TBK1 and IKKε kinases, showing efficacy in treating obesity-related metabolic disorders . Physicochemical Properties: Higher molecular weight (298.3 g/mol) and distinct solubility profile due to the polar amino group .
Ethyl 7-Chloro-2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
- Molecular Formula : C₁₄H₈O₄
- Key Differences: Structural Backbone: Benzo[f]chromene instead of chromeno[2,3-b]pyridine. Synthesis: Prepared via condensation of Meldrum’s acid and 2-hydroxy-1-naphthaldehyde, yielding a yellow solid with a high melting point (235–236°C) . Utility: Used to synthesize amides and esters for antimicrobial and anticancer screening .
Comparative Data Table
Research Findings and Functional Insights
- Role of Substituents: Methyl vs. Amino Groups: The amino group in Amlexanox enhances hydrogen bonding with kinase active sites, critical for its anti-inflammatory activity. The methyl group in the target compound reduces polarity, limiting similar interactions . Carboxylic Acid vs. Ester: The free carboxylic acid in the target compound allows direct derivatization, while ester groups (e.g., in 68301-92-8) improve bioavailability but require hydrolysis for activation .
- Synthetic Methods: Multicomponent reactions (MCRs) in DMSO efficiently construct chromeno[2,3-b]pyridine cores, as demonstrated in derivatives like 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid .
Biological Activity
2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (CAS number: 68302-44-3) is a compound characterized by its unique chromeno-pyridine structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and highlighting its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C14H9NO4 |
| Molecular Weight | 255.22 g/mol |
| Solubility | Slightly soluble in chloroform, methanol, DMSO |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that derivatives of chromeno[2,3-b]pyridine compounds exhibit significant antimicrobial properties. For instance, a study found that related compounds demonstrated inhibitory effects against various microbial strains, suggesting that this compound may possess similar properties. Specifically, the compound showed promising results against Mycobacterium tuberculosis, with derivatives yielding IC50 values in the low micromolar range .
Inhibition of Enzymes
The compound has been studied for its enzyme inhibition properties. Notably, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. One derivative demonstrated an IC50 value of 0.89 µM against MAO B, indicating its potential as a neuroprotective agent . Additionally, it exhibited inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that certain derivatives showed significant antiproliferative activity against HeLa and HCT116 cell lines, with IC50 values indicating effective growth inhibition . These findings suggest that the compound may have potential applications in cancer therapy.
Case Studies
- Study on Antimicrobial Activity :
- Neuroprotective Effects :
Q & A
What are the key synthetic strategies for 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, and how do reaction parameters impact intermediate yields?
Answer:
The synthesis involves multi-step strategies, including esterification, Fries rearrangement, Vilsmeier formylation, and cyclization. For example, optimizing the Vilsmeier reaction by maintaining temperatures at -5–5°C and using a 4.5:1 molar ratio of POCl₃ to substrate improves formylation yields by 30% . Cyclization under polyphosphoric acid (PPA) or HCl catalysis is critical for forming the chromenopyridine core, as shown in analogous syntheses .
How can researchers characterize the structural integrity of chromeno-pyridine derivatives using advanced analytical techniques?
Answer:
X-ray crystallography and NMR spectroscopy are pivotal. X-ray analysis confirms planarity of the tricyclic system, with dihedral angles between aromatic rings (<6°) indicating near-coplanarity . H-NMR (DMSO-d6) resolves methyl and carbonyl protons (δ 1.3–1.5 ppm for CH₃; δ 10.2–12.0 ppm for COOH), while IR spectra show C=O stretching (~1700 cm⁻¹) . Purity (>98%) is validated via HPLC with UV detection at 254 nm .
What methodologies are recommended for assessing thermal stability and solubility profiles of this compound?
Answer:
Thermogravimetric analysis (TGA) reveals decomposition >300°C, consistent with its high melting point . Solubility testing in ethanol/NaOH (1:3) shows pH-dependent dissolution: negligible in water but soluble in alkaline conditions (pH >10) . Differential scanning calorimetry (DSC) confirms crystallinity, critical for formulation stability .
How do substituent modifications at the 2- and 7-positions influence biological activity in chromeno-pyridine analogs?
Answer:
Structure-activity relationship (SAR) studies indicate that:
- 2-position : Amino groups enhance antiallergic activity (IC₅₀: 1–2 μM for TBK1/IKKε inhibition) vs. methyl or methoxy groups .
- 7-position : Isopropyl groups improve oral bioavailability and anti-inflammatory efficacy in vivo compared to unsubstituted analogs .
| Substituent | 2-Position | 7-Position | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| -NH₂ | Amino | Isopropyl | 1.5 μM (TBK1) | |
| -CH₃ | Methyl | H | >10 μM |
What strategies resolve contradictions in biological assay data for chromeno-pyridine derivatives across models?
Answer:
Discrepancies between in vitro and in vivo results often arise from pharmacokinetic factors. Use orthogonal assays (e.g., LPS-induced TNF-α suppression in macrophages vs. PCA tests in rats) to validate target engagement . Adjust formulations using PEG-400 or DMSO (up to 10% v/v) to enhance solubility for oral dosing .
How can computational modeling elucidate the mechanism of TBK1/IKKε inhibition by this compound?
Answer:
Molecular docking (AutoDock Vina) identifies hydrogen bonding between the carboxylic acid group and Lys38/Lys44 in TBK1’s ATP-binding pocket . MD simulations (AMBER) show that the chromenopyridine core stabilizes the kinase inactive conformation (RMSD <2.0 Å over 100 ns) .
What experimental designs are effective for optimizing cyclization efficiency in large-scale synthesis?
Answer:
Replace H₂SO₄-HOAc hydrolysis with HCl to achieve 92% yield . For cyclization, use microwave-assisted synthesis (150°C, 30 min) to reduce reaction time by 50% vs. conventional reflux . Monitor intermediates via LC-MS (ESI+) to detect [M+H]⁺ ions (e.g., m/z 299.3 for methyl esters) .
How do researchers validate the anti-inflammatory efficacy of this compound in preclinical models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
